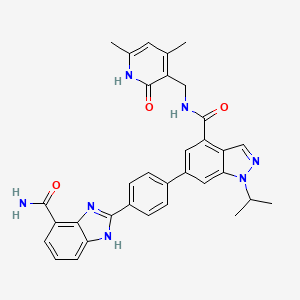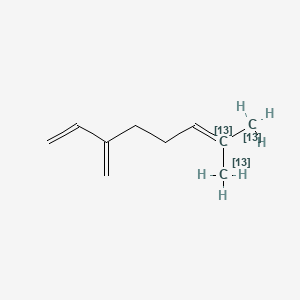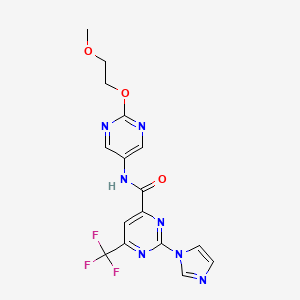![molecular formula C20H16ClF3N6O2 B12386121 2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCZ3301 is a novel aryl-guanidino compound that has shown significant cytotoxic effects against various types of cancer cells, particularly multiple myeloma, diffuse large B cell lymphoma, and T-cell leukemia/lymphoma . This compound has been identified as a promising therapeutic agent due to its ability to overcome drug resistance in cancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DCZ3301 involves the formation of an aryl-guanidino structure through a series of chemical reactions. The specific synthetic route and reaction conditions for DCZ3301 have been developed and optimized to ensure high yield and purity . The process typically involves the reaction of an aryl halide with a guanidine derivative under controlled conditions to form the desired aryl-guanidino compound .
Industrial Production Methods
Industrial production of DCZ3301 would likely involve scaling up the laboratory synthesis process to a larger scale, ensuring that the reaction conditions are optimized for mass production. This would include the use of industrial reactors, purification systems, and quality control measures to produce DCZ3301 in large quantities while maintaining its efficacy and safety .
Analyse Des Réactions Chimiques
Types of Reactions
DCZ3301 undergoes several types of chemical reactions, including:
Oxidation: DCZ3301 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: DCZ3301 can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DCZ3301 may produce hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
DCZ3301 has a wide range of scientific research applications, including:
Mécanisme D'action
DCZ3301 exerts its effects primarily by inducing cell cycle arrest and apoptosis in cancer cells. The compound inhibits DNA repair mechanisms and enhances DNA damage, leading to cell death . It promotes the phosphorylation of ATM, ATR, and their downstream proteins, which are involved in the DNA damage response . Additionally, DCZ3301 affects various signaling pathways, including the PI3K/AKT pathway, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: A proteasome inhibitor used to treat multiple myeloma.
Lenalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor similar to bortezomib but with a different chemical structure and mechanism.
Uniqueness of DCZ3301
DCZ3301 is unique due to its aryl-guanidino structure, which allows it to overcome drug resistance in cancer cells by targeting DNA repair mechanisms and enhancing DNA damage . This sets it apart from other compounds like bortezomib and lenalidomide, which have different targets and mechanisms of action .
Propriétés
Formule moléculaire |
C20H16ClF3N6O2 |
|---|---|
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
4-[6-[[amino-[4-chloro-3-(trifluoromethyl)anilino]methylidene]amino]pyridin-3-yl]oxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30) |
Clé InChI |
XYKDTMNNPVVZPL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1)OC2=CN=C(C=C2)N=C(N)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)
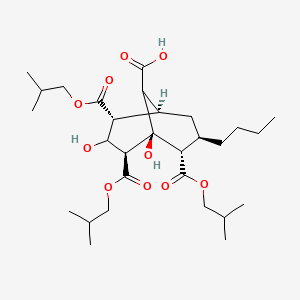
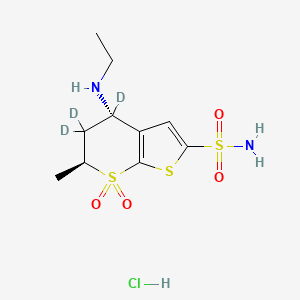
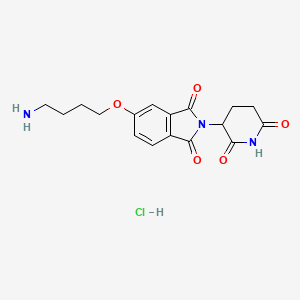
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
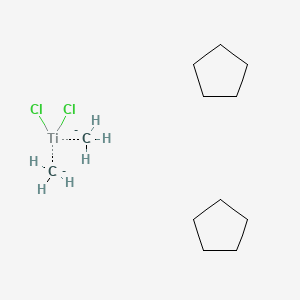

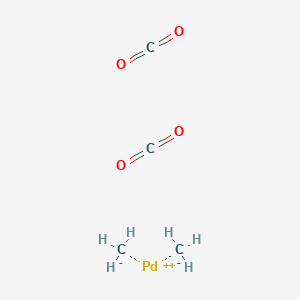
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
